3-(4-Aminophenyl)sulfonylaniline

説明

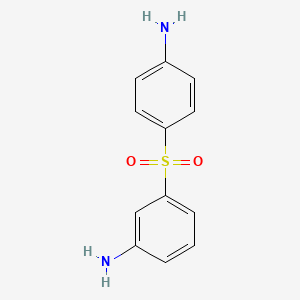

3-(4-Aminophenyl)sulfonylaniline is an organic compound with the molecular formula C12H12N2O2S. It is a derivative of sulfonylaniline, characterized by the presence of an amino group attached to the phenyl ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)sulfonylaniline typically involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of aniline attacks the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include aniline, 4-nitrobenzenesulfonyl chloride, and suitable solvents such as dichloromethane or toluene .

化学反応の分析

Types of Reactions

3-(4-Aminophenyl)sulfonylaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonylaniline compounds.

科学的研究の応用

Medicinal Chemistry

3-(4-Aminophenyl)sulfonylaniline is primarily recognized for its role as an antibiotic. It functions as a sulfonamide antibiotic, similar to dapsone, which is used in treating bacterial infections, including leprosy and dermatitis herpetiformis. The mechanism of action involves inhibiting bacterial folic acid synthesis by competing with para-aminobenzoic acid for the active site of dihydropteroate synthase, essential for bacterial growth and replication .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt folate synthesis in bacteria, which is crucial for their survival .

Chemical Research

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful in developing new compounds with potential therapeutic applications .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Antibiotic properties targeting bacterial infections | Treatment of leprosy and dermatitis |

| Antimicrobial Activity | Inhibition of bacterial growth through folate synthesis disruption | Effective against Gram-positive bacteria |

| Chemical Synthesis | Building block for synthesizing complex chemical entities | Development of new pharmaceuticals |

| Research Model | Studying enzyme inhibition and protein interactions | Investigating drug interactions |

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of this compound against resistant strains of Staphylococcus aureus. The findings demonstrated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as an effective treatment option for resistant infections .

Case Study 2: Synthesis and Characterization

In a research article from Acta Crystallographica, the synthesis and crystallographic characterization of this compound were detailed. The study highlighted the compound's structural properties and its implications for further chemical modifications aimed at enhancing its antibacterial properties .

作用機序

The mechanism of action of 3-(4-Aminophenyl)sulfonylaniline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

類似化合物との比較

Similar Compounds

Dapsone: A well-known sulfone used in the treatment of leprosy and dermatitis herpetiformis.

4-Aminophenyl sulfone: Another sulfonylaniline derivative with similar chemical properties

Uniqueness

3-(4-Aminophenyl)sulfonylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other sulfonylaniline derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

生物活性

3-(4-Aminophenyl)sulfonylaniline, also known as sulfanilamide, is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to an aniline structure, which is significant for its biological activity. The specific substitution pattern influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for therapeutic applications in infectious diseases.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound can effectively inhibit both Gram-positive and Gram-negative bacteria, as well as some fungal species .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Inhibition of Inflammatory Cytokines

A study conducted on human macrophages showed that treatment with this compound reduced TNF-α levels by approximately 50% compared to control groups. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interfere with bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA). This competitive inhibition leads to the disruption of nucleic acid synthesis in bacteria, thus exhibiting its antimicrobial effects.

Toxicological Profile

While the compound shows promising biological activity, it is essential to consider its safety profile. Toxicological studies indicate that high doses may lead to adverse effects such as hypersensitivity reactions and potential nephrotoxicity.

Table 2: Toxicity Data

| Endpoint | Observed Effect |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Skin Irritation | Mild irritation observed |

| Sensitization Potential | Positive in guinea pig model |

These findings underscore the importance of dosage regulation when considering therapeutic applications .

特性

IUPAC Name |

3-(4-aminophenyl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPZWXKBGSQATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876754 | |

| Record name | BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34262-32-3 | |

| Record name | Benzenamide, 3-((4-aminophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034262323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。